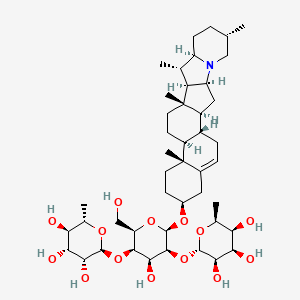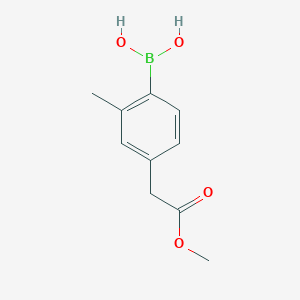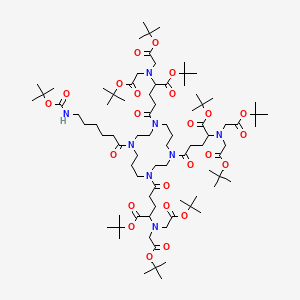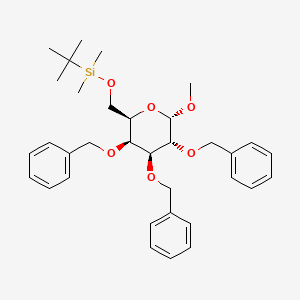
Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is a complex organic compound primarily used in synthetic organic chemistry. It is a derivative of galactopyranoside, modified with benzyl and tert-butyldimethylsilyl groups to enhance its stability and reactivity in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of galactopyranoside are protected using benzyl groups through benzylation reactions.
Silylation: The 6-OH group is selectively silylated using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, forming benzaldehyde derivatives.
Reduction: Reduction reactions can target the silyl ether group, converting it back to a hydroxyl group.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Reagents like DIBAL-H (Diisobutylaluminum hydride) or LiAlH4 (Lithium aluminum hydride) are common.
Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted galactopyranosides depending on the reagents used.
科学研究应用
Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is widely used in:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: As a precursor in the synthesis of glycosylated drugs and therapeutic agents.
Industry: In the production of specialty chemicals and as a building block in organic synthesis.
作用机制
The compound exerts its effects primarily through its ability to act as a glycosyl donor in glycosylation reactions. The benzyl and silyl protecting groups enhance its stability, allowing for selective reactions at specific hydroxyl groups. The molecular targets often involve enzymes that catalyze glycosylation, and the pathways include the formation of glycosidic bonds.
相似化合物的比较
Similar Compounds
- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
Uniqueness
Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is unique due to the presence of the tert-butyldimethylsilyl group, which provides enhanced stability and selectivity in reactions compared to its counterparts. This makes it particularly valuable in synthetic organic chemistry for the construction of complex molecules.
属性
分子式 |
C34H46O6Si |
|---|---|
分子量 |
578.8 g/mol |
IUPAC 名称 |
tert-butyl-[[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C34H46O6Si/c1-34(2,3)41(5,6)39-25-29-30(36-22-26-16-10-7-11-17-26)31(37-23-27-18-12-8-13-19-27)32(33(35-4)40-29)38-24-28-20-14-9-15-21-28/h7-21,29-33H,22-25H2,1-6H3/t29-,30+,31+,32-,33+/m1/s1 |
InChI 键 |
MHNHIGWCUNOEFZ-CYEGLCQHSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
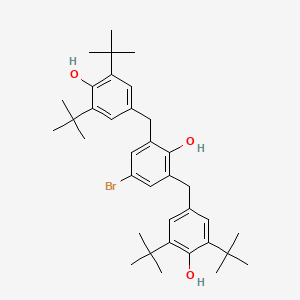


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
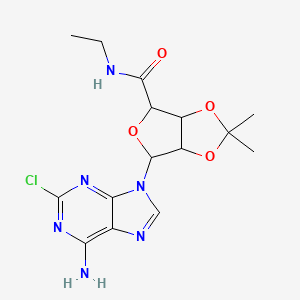
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)
